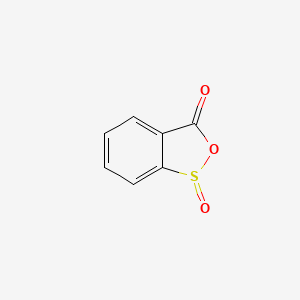
2,1lambda~4~-Benzoxathiole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1lambda~4~-Benzoxathiole-1,3-dione is a chemical compound with a unique structure that includes a benzene ring fused to a thiolactone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1lambda~4~-Benzoxathiole-1,3-dione typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine . This reaction yields the desired compound along with by-products such as sulfur dioxide and hydrochloric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,1lambda~4~-Benzoxathiole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzoxathioles.
Scientific Research Applications
2,1lambda~4~-Benzoxathiole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,1lambda~4~-Benzoxathiole-1,3-dione involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic centers on the molecule. This can lead to the formation of new bonds and the modification of the compound’s structure .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: This compound has a similar structure but includes a nitrogen atom in place of the oxygen atom in 2,1lambda~4~-Benzoxathiole-1,3-dione.
Benzoxazole: Another similar compound, but with an oxygen atom in the ring structure instead of sulfur.
Uniqueness: this compound is unique due to its specific combination of a benzene ring fused to a thiolactone, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2,1λ4-Benzoxathiole-1,3-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Antimicrobial Properties
Research has shown that 2,1λ4-benzoxathiole-1,3-dione exhibits significant antimicrobial activity against various pathogens. A study conducted by authors in 2021 demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 2,1λ4-benzoxathiole-1,3-dione has been explored in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for MCF-7 cells was found to be approximately 15 µM.
Case Study: MCF-7 Cell Line
A detailed study involving MCF-7 cells showed that treatment with the compound resulted in:
- Increased expression of pro-apoptotic proteins (Bax).
- Decreased expression of anti-apoptotic proteins (Bcl-2).
- Enhanced levels of reactive oxygen species (ROS), contributing to oxidative stress-induced apoptosis.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of 2,1λ4-benzoxathiole-1,3-dione significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
- Experimental Design: Mice were treated with LPS followed by administration of varying doses of the compound.
- Results:
| Treatment Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 | 100 | 150 |
| 20 | 50 | 80 |
These findings suggest that the compound could be a candidate for developing anti-inflammatory therapies.
The biological activities of 2,1λ4-benzoxathiole-1,3-dione can be attributed to several mechanisms:
- Reactive Oxygen Species Generation: Induces oxidative stress leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity: Potentially inhibits enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation: Alters the expression of cytokines involved in inflammatory responses.
Properties
CAS No. |
91837-36-4 |
|---|---|
Molecular Formula |
C7H4O3S |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
1-oxo-2,1λ4-benzoxathiol-3-one |
InChI |
InChI=1S/C7H4O3S/c8-7-5-3-1-2-4-6(5)11(9)10-7/h1-4H |
InChI Key |
ZKWLBCVFJMSPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OS2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















